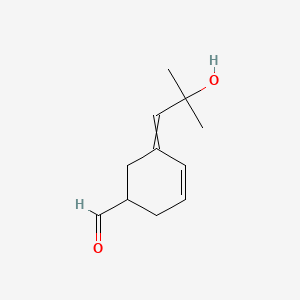![molecular formula C17H25N B14464187 1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine CAS No. 67174-34-9](/img/structure/B14464187.png)
1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring attached to a prop-1-en-1-yl group substituted with a 4-(2-methylpropyl)phenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2-Methylpropyl)benzaldehyde and pyrrolidine.
Condensation Reaction: The aldehyde undergoes a condensation reaction with prop-1-en-1-yl group in the presence of a base such as sodium hydroxide to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization with pyrrolidine under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: 1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
- 1-[4-(2-Methylpropyl)phenyl]ethanone
- Phenol, 4-(1-methylpropyl)-
- Benzene, 1-methoxy-4-(1-propenyl)-
Comparison: 1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine is unique due to its specific structural features, such as the presence of a pyrrolidine ring and the prop-1-en-1-yl group. This distinguishes it from similar compounds, which may lack these structural elements and therefore exhibit different chemical and biological properties.
特性
CAS番号 |
67174-34-9 |
|---|---|
分子式 |
C17H25N |
分子量 |
243.4 g/mol |
IUPAC名 |
1-[1-[4-(2-methylpropyl)phenyl]prop-1-enyl]pyrrolidine |
InChI |
InChI=1S/C17H25N/c1-4-17(18-11-5-6-12-18)16-9-7-15(8-10-16)13-14(2)3/h4,7-10,14H,5-6,11-13H2,1-3H3 |
InChIキー |
HFTCBIZFXPDUHF-UHFFFAOYSA-N |
正規SMILES |
CC=C(C1=CC=C(C=C1)CC(C)C)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Octylsulfanyl)methyl]piperidine](/img/structure/B14464107.png)
![(5R,5aR,8aR,9R)-9-(3,5-dimethoxy-4-propoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14464114.png)
![2-Chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B14464125.png)
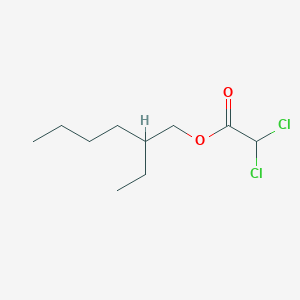
![Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate](/img/structure/B14464135.png)

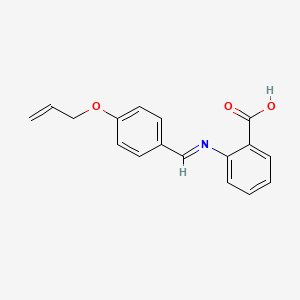
![2-[2-(4-Methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14464143.png)

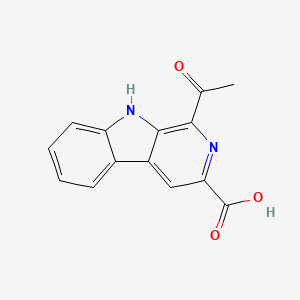
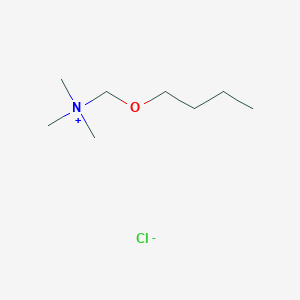
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)

